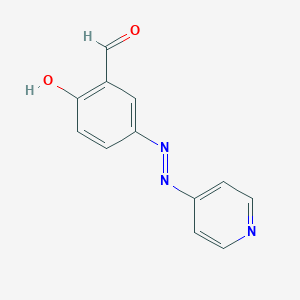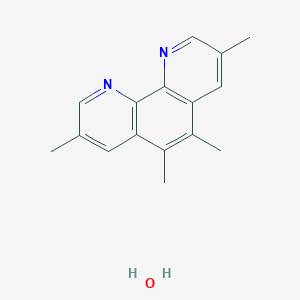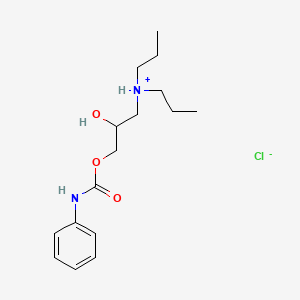
3-(Dipropylamino)-2-hydroxypropyl carbanilate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dipropylamino)-2-hydroxypropyl carbanilate hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it valuable for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dipropylamino)-2-hydroxypropyl carbanilate hydrochloride typically involves the reaction of dipropylamine with 2-hydroxypropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is then purified and crystallized to obtain the hydrochloride salt in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dipropylamino)-2-hydroxypropyl carbanilate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, and thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Dipropylamino)-2-hydroxypropyl carbanilate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(Dipropylamino)-2-hydroxypropyl carbanilate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, leading to modifications in their activity and function. The pathways involved in its mechanism of action include enzyme inhibition, protein modification, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
- N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride
Uniqueness
3-(Dipropylamino)-2-hydroxypropyl carbanilate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
73623-10-6 |
|---|---|
Fórmula molecular |
C16H27ClN2O3 |
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
[2-hydroxy-3-(phenylcarbamoyloxy)propyl]-dipropylazanium;chloride |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-3-10-18(11-4-2)12-15(19)13-21-16(20)17-14-8-6-5-7-9-14;/h5-9,15,19H,3-4,10-13H2,1-2H3,(H,17,20);1H |
Clave InChI |
NUSCCOFOZMCLGF-UHFFFAOYSA-N |
SMILES canónico |
CCC[NH+](CCC)CC(COC(=O)NC1=CC=CC=C1)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


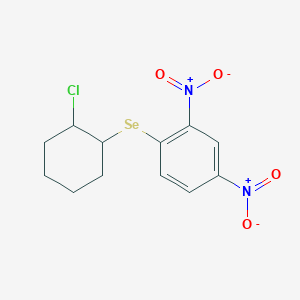


![4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid](/img/structure/B13753414.png)
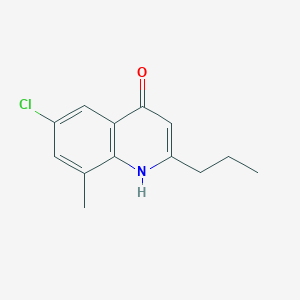
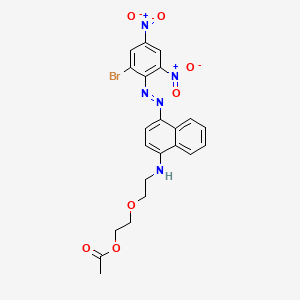
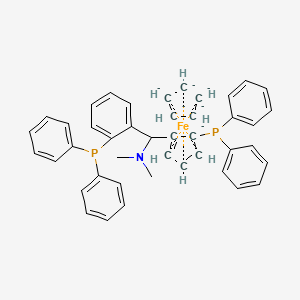

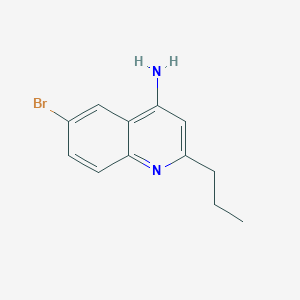
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate;chloride](/img/structure/B13753439.png)
![tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate](/img/structure/B13753452.png)
![(R)-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine](/img/structure/B13753471.png)
